Methyl 5-prop-2-ynoxypyrazine-2-carboxylate
Description
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate is a pyrazine derivative featuring a methyl ester group at position 2 and a propargyl ether (prop-2-ynoxy) substituent at position 3. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms in a six-membered aromatic ring, often studied for their diverse pharmacological and chemical properties.
Properties
IUPAC Name |
methyl 5-prop-2-ynoxypyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-3-4-14-8-6-10-7(5-11-8)9(12)13-2/h1,5-6H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNRAHFLIVPWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with propargyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like toluene, and the mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynoxy group can form covalent bonds with active sites, leading to inhibition or activation of the target. The pyrazine ring can also participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate with analogous compounds:
Key Observations :
- Substituent Effects : The propargyl ether group in the target compound introduces unique reactivity compared to methyl or chloro substituents. Chlorine enhances electrophilicity, while methyl groups increase steric bulk.
- Lipophilicity: The ester group in this compound contributes to higher lipophilicity compared to carboxylic acid derivatives like 5-Methylpyrazine-2-carboxylic acid.
- Reactivity : The alkyne group in the target compound may enable click chemistry applications, a feature absent in other analogs .
Biological Activity
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate is a compound of interest due to its unique pyrazine structure, which imparts distinct electronic properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazine ring that contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The mechanism of action for this compound involves:
- Covalent Bond Formation : The prop-2-ynoxy group can form covalent bonds with active sites on enzymes or receptors, leading to inhibition or activation.
- π-π Interactions : The pyrazine ring can participate in π-π stacking interactions, enhancing binding affinity to various molecular targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazine compounds have shown cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated promising results:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | A549 | 63.4% viability at 100 μM | |
| 5-Fluorobenzimidazole derivative | A549 | 16.1% viability at 100 μM |
These results suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
While specific studies on the antimicrobial activity of this compound are scarce, related compounds have been evaluated for their effectiveness against Gram-positive bacteria and drug-resistant fungi. The structure-dependent nature of these compounds indicates potential for antimicrobial applications .
Case Studies and Research Findings
- Cytotoxicity Studies : In studies evaluating the cytotoxic effects of related pyrazine derivatives against tumor cell lines such as HeLa and K562, most derivatives exhibited IC50 values ranging from 1 to 20 μM . This suggests that this compound could also exhibit significant cytotoxicity.
- Enzyme Interaction Studies : this compound's ability to interact with various enzymes could be explored further in biochemical assays to determine its role as an enzyme inhibitor or activator.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
